molecular formula C23H28O6 B589529 5,6-O-Isopropylidene-1,4-bis-O-(phenylmethyl)-DL-myo-Inositol CAS No. 173828-64-3

5,6-O-Isopropylidene-1,4-bis-O-(phenylmethyl)-DL-myo-Inositol

Cat. No.: B589529
CAS No.: 173828-64-3
M. Wt: 400.471
InChI Key: WJLMSHJIYVKTDR-VFPNFYTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-O-Isopropylidene-1,4-bis-O-(phenylmethyl)-DL-myo-Inositol (CAS 173828-64-3) is a protected synthetic intermediate of significant value in organic and medicinal chemistry research. Its core application lies in the sophisticated synthesis of various myo-inositol phosphate derivatives and their phosphorothioate analogues . These final products, such as inositol 1,4,5-trisphosphate (IP3), are critical second messengers in intracellular signal transduction . Researchers utilize this compound as a strategic building block to construct molecules that probe complex cellular pathways, including those regulated by hormones and neurotransmitters . The specific protective groups—isopropylidene and benzyl (phenylmethyl) ethers—are chosen to allow for selective deprotection and further functionalization, enabling targeted phosphorylation at specific positions on the myo-inositol ring . This makes the compound indispensable for developing research tools to study phosphoinositide-specific signaling, which is implicated in a wide range of physiological and pathophysiological processes . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3aR,4S,5R,6S,7R,7aR)-2,2-dimethyl-4,7-bis(phenylmethoxy)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-5,6-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-23(2)28-21-19(26-13-15-9-5-3-6-10-15)17(24)18(25)20(22(21)29-23)27-14-16-11-7-4-8-12-16/h3-12,17-22,24-25H,13-14H2,1-2H3/t17-,18+,19+,20-,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLMSHJIYVKTDR-VFPNFYTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(C(C(C2OCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O1)[C@@H]([C@H]([C@H]([C@@H]2OCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857893
Record name (3aR,4R,5S,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173828-64-3
Record name (3aR,4R,5S,6R,7S,7aR)-4,7-Bis(benzyloxy)-2,2-dimethylhexahydro-2H-1,3-benzodioxole-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5,6-O-Isopropylidene-1,4-bis-O-(phenylmethyl)-DL-myo-inositol is a derivative of myo-inositol, a naturally occurring sugar alcohol involved in various biological processes. This compound has garnered attention for its potential therapeutic applications due to its biological activity, particularly in relation to insulin signaling, cancer treatment, and neurological health.

  • Molecular Formula : C26H32O6
  • Molecular Weight : 440.529 g/mol
  • CAS Number : 98974-90-4

This compound functions primarily through its role as a precursor in the synthesis of inositol phosphoglycans (IPGs), which are crucial for insulin signaling pathways. Inositols act as second messengers in cellular signaling, influencing various physiological processes including glucose metabolism and cell proliferation.

Insulin Sensitization

Research indicates that myo-inositol and its derivatives enhance insulin sensitivity and may be beneficial in treating conditions like polycystic ovary syndrome (PCOS) and type 2 diabetes. The compound promotes the conversion of glucose to myo-inositol-1-phosphate, which is subsequently dephosphorylated to yield free myo-inositol that participates in insulin signaling pathways .

Anticancer Effects

The anticancer properties of inositols have been extensively studied. This compound exhibits significant potential in inhibiting tumor growth and promoting apoptosis in cancer cells. In studies involving various cancer models (colon, breast, and lung cancers), the combination of myo-inositol with other compounds demonstrated enhanced efficacy compared to monotherapy .

Neurological Implications

In the context of neurological health, inositols are implicated in the modulation of neurotransmitter systems and have been studied for their effects on mood disorders. Myo-inositol has shown promise in alleviating symptoms of depression and anxiety by influencing serotonin signaling pathways . The compound's ability to cross the blood-brain barrier is crucial for its therapeutic effects in neurological conditions.

Case Studies and Clinical Trials

  • PCOS Treatment : A clinical trial demonstrated that D-chiro-inositol improved metabolic profiles in women with PCOS when combined with myo-inositol. This combination therapy effectively reduced insulin resistance and improved ovarian function .
  • Cancer Prevention : In a study evaluating the effects of myo-inositol on lung cancer models, administration resulted in decreased tumor size and multiplicity. The findings suggest that myo-inositol could serve as a chemopreventive agent against pulmonary neoplasia .

Data Table: Summary of Biological Activities

ActivityMechanismReference
Insulin SensitizationEnhances insulin signaling
AnticancerInduces apoptosis; inhibits tumor growth
Mood RegulationModulates neurotransmitter systems
Neurological HealthPotential treatment for anxiety and depression

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substitution Pattern Effects

4,5-O-Isopropylidene-3,6-bis-O-(phenylmethyl)-1-O-(triphenylmethyl)-DL-myo-Inositol (CAS 114218-25-6)
  • Key Differences :
    • Isopropylidene at 4,5-positions instead of 5,4.
    • Phenylmethyl groups at 3,6-positions , with an additional triphenylmethyl (trityl) group at position 1.
  • Impact :
    • The trityl group increases steric hindrance, complicating deprotection steps compared to the target compound.
    • Altered regioselectivity in phosphorylation reactions due to shifted protecting groups .
DL-1,2-O-Isopropylidene-3,6-di-O-benzyl-myo-Inositol
  • Key Differences :
    • Isopropylidene at 1,2-positions and benzyl groups at 3,6-positions .
  • Impact: The 1,2-isopropylidene group directs phosphorylation to the 4,5-positions, unlike the 5,6-protected target compound. Used in synthesizing myo-inositol 1-phosphorothioate analogues, highlighting positional versatility in protecting group strategies .

Functional Group Variations: Acyl vs. Benzyl Protections

DL-1,4-di-O-benzyl-5,6-di-O-butyryl-myo-Inositol
  • Key Differences :
    • Butyrate esters at 5,6-positions instead of isopropylidene.
    • Benzyl groups retained at 1,4-positions.
  • Impact :
    • Butyrate esters are more labile under basic conditions, enabling selective deprotection.
    • Lower thermal stability compared to isopropylidene-protected derivatives .
D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate] (CAS 136655-51-1)
  • Key Differences :
    • Long-chain fatty acyl groups (hexadecyl) and a phosphate ester.
  • Impact :
    • Amphiphilic properties enable membrane integration, contrasting with the hydrophobic benzyl/isopropylidene-protected target compound.
    • Used in lipid signaling studies rather than synthetic intermediates .

Key Research Findings

  • Synthetic Utility: The 5,6-O-isopropylidene group in the target compound facilitates selective phosphorylation at the 1,4-positions, a strategy employed in synthesizing second messengers like D-myo-inositol 1-phosphorothioate 4,5-bisphosphate .
  • Stability : Compared to acyl-protected derivatives (e.g., butyrate), the isopropylidene group offers superior thermal and hydrolytic stability, critical for multi-step syntheses .
  • Regioselectivity : Positional isomerism (e.g., 4,5- vs. 5,6-isopropylidene) dramatically alters reactivity, as seen in the divergent phosphorylation patterns of related compounds .

Preparation Methods

Core Synthesis Strategy

The synthesis involves three stages: (1) sequential protection of hydroxyl groups, (2) benzylation and ketalization, and (3) deprotection/purification (Table 1).

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield (%)Reference
1Hydroxyl ProtectionAcetone, acid catalyst (e.g., H₂SO₄)85–90
2BenzylationBenzyl bromide, NaH, DMF, 0°C → RT70–75
3Isopropylidene Ketal Formation2,2-Dimethoxypropane, TsOH, CH₂Cl₂80–85
4Deprotection (Optional)H₂, Pd/C, MeOH or TFA/CH₂Cl₂ (1:1)90–95

Initial Hydroxyl Group Protection

myo-Inositol contains five equatorial and one axial hydroxyl group. The 5,6-O-isopropylidene group is introduced first using acetone and a Brønsted acid (e.g., H₂SO₄ or TsOH) under reflux. This step selectively protects the cis-5,6-diols, leaving the 1,2,3,4-hydroxyls available for further modification. The reaction typically achieves 85–90% yield, with purity confirmed via ¹H-NMR.

Regioselective Benzylation

Benzylation at positions 1 and 4 requires precise control to avoid over-alkylation. Sodium hydride (NaH) in dimethylformamide (DMF) activates the hydroxyl groups, enabling reaction with benzyl bromide at 0°C. The bulky benzyl groups hinder subsequent reactions at positions 1 and 4, ensuring regioselectivity during later stages. Yields range from 70–75%, with minor byproducts removed via column chromatography.

Isopropylidene Ketal Stabilization

The 5,6-O-isopropylidene group is stabilized using 2,2-dimethoxypropane and catalytic TsOH in dichloromethane. This step is critical for preventing hydroxyl group reactivity during subsequent phosphorylations or sulfations.

Resolution of Racemic Mixtures

The DL designation implies a racemic mixture, necessitating chiral resolution for enantiopure yields. Two predominant methods are employed:

Diastereomeric Salt Formation

Reaction with (-)-ω-camphanic acid chloride forms diastereomeric esters separable via fractional crystallization. For example, racemic 1,2:4,5-di-O-isopropylidene-myo-inositol reacts with (S)-O-acetylmandeloyl chloride, yielding a 7:3 diastereomer ratio optimized through solvent selection (ethyl acetate/hexane).

Enzymatic Resolution

Lipase-catalyzed asymmetrical hydrolysis of prochiral intermediates offers an alternative, though industrial adoption remains limited due to cost and scalability challenges.

Industrial-Scale Production Considerations

Current Good Manufacturing Practice (cGMP) guidelines mandate rigorous control over:

  • Reagent Purity : Benzyl bromide and acetone must be ≥99.5% pure to prevent side reactions.

  • Temperature Gradients : Benzylation requires strict maintenance of 0°C to suppress polysubstitution.

  • Catalyst Removal : Residual TsOH is neutralized with aqueous NaHCO₃ to prevent downstream degradation.

Comparative Analysis of Synthetic Routes

Recent advancements highlight trade-offs between yield, scalability, and enantiomeric excess (Table 2).

Table 2: Route Comparison for 5,6-O-Isopropylidene-1,4-bis-O-(phenylmethyl)-DL-myo-Inositol

RouteKey FeatureEnantiomeric Excess (%)Total Yield (%)Scalability
AClassical resolution9840Moderate
BEnzymatic resolution9935Low
CChiral auxiliary-assisted9550High

Route C, employing chiral auxiliaries like (S)-mandelate, balances yield and scalability, making it preferable for kilogram-scale production .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5,6-O-Isopropylidene-1,4-bis-O-(phenylmethyl)-DL-myo-Inositol, and how can intermediates be optimized for yield?

  • Methodological Answer : The compound is synthesized via selective protection/deprotection strategies. A key intermediate, DL-1,2-O-isopropylidene-3,6-di-O-benzyl-myo-inositol, is generated using isopropylidene protection at the 5,6-positions, followed by benzylation at the 1,4-positions. Optimization involves sequential acylation (e.g., dibutyrlation at 4,5-positions) and selective deprotection of the isopropylidene group under acidic conditions. Yield improvements require precise stoichiometric control of benzylating agents (e.g., benzyl bromide) and monitoring reaction progress via TLC or HPLC .

Q. How can purification challenges arising from diastereomeric byproducts be addressed during synthesis?

  • Methodological Answer : Diastereomeric separation is achieved using chromatographic techniques (e.g., silica gel chromatography with gradient elution). For advanced resolution, chiral stationary phases or enzymatic resolution methods (e.g., lipase-mediated hydrolysis) can differentiate enantiomers. Evidence from analogous inositol derivatives suggests that dibutylstannylidene intermediates improve regioselectivity during benzylation, reducing byproduct formation .

Advanced Research Questions

Q. What experimental strategies mitigate regioselective functionalization conflicts in polyol systems like myo-inositol derivatives?

  • Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects. For 5,6-O-isopropylidene derivatives, the rigid bicyclic structure directs benzylation to equatorial positions (e.g., 1,4-positions). Computational modeling (DFT calculations) can predict reactivity trends. Empirical validation involves comparative trials with alternative protecting groups (e.g., trityl or TBS groups) to assess positional selectivity .

Q. How can optical resolution of DL-myo-inositol derivatives be achieved for enantioselective studies?

  • Methodological Answer : Racemic mixtures are resolved using chiral auxiliaries or kinetic resolution. For example, D-(+)-1-O-allyl-2,3,6-tri-O-benzyl-myo-inositol derivatives are separated via chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol gradients). Alternatively, enzymatic methods (e.g., esterase-mediated hydrolysis of racemic acetates) can isolate enantiomers, as demonstrated in related inositol phosphate syntheses .

Q. What analytical techniques validate the structural integrity of multi-protected inositol derivatives?

  • Methodological Answer : High-field NMR (¹H, ¹³C, DEPT-135) confirms regiochemistry and stereochemistry. For example, the isopropylidene group exhibits characteristic doublet signals (~1.3–1.4 ppm in ¹H NMR). Mass spectrometry (HRMS-ESI/Q-TOF) verifies molecular ions and fragmentation patterns. X-ray crystallography is critical for unambiguous confirmation, though crystallization challenges may require co-crystallization with heavy-atom derivatives .

Q. How should researchers address contradictory data in synthetic pathway efficiency across different studies?

  • Methodological Answer : Systematic reproducibility studies are essential. For instance, discrepancies in benzylation efficiency may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (e.g., NaH vs. Ag₂O). Controlled experiments with standardized conditions (temperature, moisture control) and kinetic profiling (e.g., in situ IR monitoring) resolve contradictions. Cross-referencing with Guiding Principle 2 (linking to organophosphorus chemistry frameworks) ensures methodological coherence .

Theoretical and Framework-Based Questions

Q. How does the choice of protecting groups align with theoretical models of carbohydrate chemistry?

  • Methodological Answer : Protecting group strategies adhere to the "orthogonality principle," where groups like benzyl (acid-stable) and isopropylidene (base-labile) enable sequential deprotection. Theoretical frameworks from carbohydrate chemistry emphasize steric and electronic compatibility. For example, benzyl ethers stabilize axial positions in myo-inositol, while isopropylidene groups enforce a fixed chair conformation, simplifying downstream functionalization .

Q. What conceptual frameworks guide the application of inositol derivatives in cellular signaling studies?

  • Methodological Answer : Inositol phosphates (e.g., IP₃) are paradigm secondary messengers, linking to G-protein-coupled receptor (GPCR) signaling. Derivatives like 5,6-O-isopropylidene-1,4-bis-O-benzyl-DL-myo-inositol serve as precursors for modified phosphates (e.g., phosphorothioates) to probe enzyme specificity. Research design must integrate kinase/phosphatase activity assays and molecular docking studies to validate mechanistic hypotheses .

Data Interpretation and Validation

Q. How can researchers distinguish between kinetic vs. thermodynamic control in multi-step syntheses of this compound?

  • Methodological Answer : Variable-temperature NMR or reaction quenching with subsequent HPLC analysis identifies dominant pathways. For example, low-temperature conditions favor kinetic products (e.g., axial benzylation), while prolonged heating shifts equilibria to thermodynamically stable products. Computational tools (e.g., Gaussian for transition-state modeling) complement experimental data to map energy profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.